molecular formula C24H20FN3O2 B2623619 N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-46-4

N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2623619
CAS No.: 946208-46-4
M. Wt: 401.441
InChI Key: WVFPTMFTGJLWIQ-UHFFFAOYSA-N
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Description

Introduction to N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound derives from its core structure and substituents:

  • Parent system : 1,8-naphthyridine, a bicyclic system with nitrogen atoms at positions 1 and 8.
  • Substituents :
    • A 2-oxo-1,2-dihydro moiety at position 2, indicating a ketone and adjacent hydrogen.
    • A carboxamide group (-CONH-) at position 3, with the amide nitrogen bonded to a 2,5-dimethylphenyl group.
    • A 4-fluorobenzyl group [(4-fluorophenyl)methyl] at position 1.
Table 1: Molecular Characteristics
Property Value
IUPAC Name This compound
Molecular Formula C₂₄H₂₀FN₃O₂
Molecular Weight 401.441 g/mol
CAS Registry Number Not publicly disclosed

The molecular formula C₂₄H₂₀FN₃O₂ reflects 24 carbon atoms, 20 hydrogens, 1 fluorine, 3 nitrogens, and 2 oxygens, consistent with the substituent topology.

Historical Context of 1,8-Naphthyridine Derivatives in Medicinal Chemistry

1,8-Naphthyridine derivatives have evolved significantly since their initial synthesis in the mid-20th century. Early work focused on their antibacterial properties, exemplified by the development of nalidixic acid in the 1960s. Over the past decade, research has expanded into anticancer, antiviral, and neuropharmacological applications:

  • Anticancer agents : Derivatives bearing carboxamide groups, such as those described in pharmacokinetic studies, demonstrate tumor growth inhibition by targeting DNA topoisomerases and kinase pathways.
  • Antibacterial activity : Fluorinated analogs, including compounds from the 1980s European patent literature, inhibit bacterial DNA gyrase by mimicking the natural substrate’s planar aromatic system.
  • Neurological applications : Recent modifications at the 3-position have yielded compounds with affinity for adenosine receptors and serotonin transporters, suggesting antidepressant potential.

This historical progression underscores the scaffold’s versatility, with This compound emerging as a modern iteration optimized for target selectivity.

Structural Significance of Carboxamide Functionalization

The carboxamide group (-CONH-) at position 3 plays a pivotal role in the compound’s bioactivity:

  • Hydrogen-bonding capacity : The amide’s NH and CO groups facilitate interactions with protein residues, as observed in kinase inhibitors.
  • Solubility modulation : Compared to ester or ether analogs, carboxamides exhibit enhanced aqueous solubility, improving pharmacokinetic profiles.
  • Steric and electronic effects : The 2,5-dimethylphenyl substituent on the amide nitrogen introduces steric bulk that may influence binding pocket access while maintaining electron-donating properties through methyl groups.
Table 2: Comparative Bioactivity of Carboxamide Derivatives
Derivative Structure Biological Activity Key Interaction Mechanism
1,8-Naphthyridine-3-carboxamide Anticancer (TGI = 33.6%) Topoisomerase II inhibition
2-Oxo-1,2-dihydro analogs Antibacterial (MIC = 0.5 µg/mL) DNA gyrase binding
N-aryl substituted carboxamides Antiviral (IC₅₀ = 12 nM) Viral protease inhibition

Data adapted from pharmacokinetic and structure-activity relationship studies.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-15-5-6-16(2)21(12-15)27-23(29)20-13-18-4-3-11-26-22(18)28(24(20)30)14-17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFPTMFTGJLWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the naphthyridine core.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the naphthyridine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C30H29FN6O3C_{30}H_{29}FN_6O_3 and a molecular weight of 540.6 g/mol. Its structural complexity arises from the presence of multiple functional groups, including a naphthyridine core, which is known for its biological activity.

Medicinal Chemistry

Antiviral Activity : Research indicates that derivatives of naphthyridine exhibit potent antiviral properties. For instance, compounds similar to N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have shown single-digit nanomolar potency against HIV vectors carrying wild-type integrase (IN) . This suggests that the compound could be a lead candidate for developing new antiviral therapies.

Anticancer Potential

Inhibition of Tumor Growth : Studies have demonstrated that naphthyridine derivatives can inhibit tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. This property makes them attractive candidates for further development in cancer therapeutics.

Antimicrobial Properties

Broad-Spectrum Activity : Compounds related to this naphthyridine structure have been evaluated for their antimicrobial activities against various pathogens. The presence of fluorine in the structure enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi.

Neuropharmacological Effects

Cognitive Enhancements : Some studies suggest that naphthyridine derivatives may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Antiviral Efficacy

A study published in PubMed highlighted the antiviral efficacy of naphthyridine derivatives against HIV . The research involved synthesizing various analogs and testing their potency in vitro, revealing promising results that warrant further exploration in clinical settings.

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of naphthyridine compounds, researchers found that certain derivatives induced apoptosis in cancer cell lines through caspase activation pathways. This study provided a foundation for developing targeted therapies against specific cancer types.

Data Table: Summary of Applications

Application AreaObserved EffectsReferences
AntiviralNanomolar potency against HIV
AnticancerInhibition of tumor growth
AntimicrobialActivity against bacteria and fungi
NeuropharmacologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) and other 1,5- or 1,8-naphthyridine derivatives. A comparative analysis is outlined below:

Compound Core Structure Position 1 Substituent Position 3 Substituent Key Functional Groups
Target Compound 1,8-naphthyridine 4-fluorobenzyl 2,5-dimethylphenylcarboxamide Fluorobenzyl, dimethylphenyl
Compound 67 1,5-naphthyridine Pentyl 3,5-dimethyladamantylcarboxamide Adamantyl, pentyl
  • Core Structure Differences: The 1,8-naphthyridine core (target compound) vs.
  • Substituent Effects :
    • The 4-fluorobenzyl group in the target compound may improve CNS penetration compared to Compound 67’s pentyl chain, which lacks aromaticity and fluorination.
    • The adamantyl group in Compound 67 introduces high lipophilicity and rigidity, possibly enhancing CB2 receptor binding , whereas the 2,5-dimethylphenyl group in the target compound offers moderate hydrophobicity with steric bulk.

Pharmacological Implications

  • CB Receptor Selectivity : Evidence suggests that naphthyridine carboxamides with bulky substituents (e.g., adamantyl) exhibit affinity for CB2 receptors, which are implicated in neuroprotection and inflammation without psychoactive effects . The target compound’s fluorobenzyl group may confer enhanced selectivity for CB2 over CB1 receptors, reducing CNS side effects.
  • Functional Activity : Compound 67’s adamantyl group could stabilize receptor-ligand interactions via hydrophobic pockets, whereas the target compound’s dimethylphenyl group might prioritize aromatic stacking with receptor residues.

Hypothetical Physicochemical Properties

Property Target Compound Compound 67
LogP (Predicted) ~3.5 (moderate lipophilicity) ~5.2 (high lipophilicity)
Solubility (aq.) Low (fluorobenzyl) Very low (adamantyl)
Brain Penetration High (fluorinated aromatic) Moderate (pentyl chain)

Biological Activity

N-(2,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a dimethylphenyl group and a fluorophenyl moiety. Its molecular formula is C24H20FN3O2C_{24}H_{20}F_{N_3}O_2 with a molecular weight of approximately 401.441 g/mol. The unique structure contributes to its varied biological activities.

Antitumor Activity

Research has shown that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on 1,8-naphthyridine derivatives indicated that modifications at the N-1 and C-7 positions enhanced their antitumor properties. Specifically, compounds with thiazolyl groups at the N-1 position demonstrated superior cytotoxicity against murine and human tumor cell lines .

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical)5.0
Compound BMCF-7 (Breast)3.5
Compound CA549 (Lung)4.2

Antimicrobial Properties

Naphthyridine derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For instance, combining naphthyridine derivatives with norfloxacin showed enhanced efficacy against E. coli and S. aureus .

Table 2: Antimicrobial Activity Enhancement

CombinationBacterial StrainMIC (µg/mL)
Norfloxacin + Compound DE. coli16
Norfloxacin + Compound ES. aureus8

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may inhibit key metabolic pathways in cancer cells leading to apoptosis or interfere with bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

Case Study 1: Antitumor Efficacy

A study investigated the effects of various naphthyridine derivatives on human pancreatic cancer cells (Patu8988). The results indicated that certain modifications significantly increased apoptosis rates in treated cells compared to controls, highlighting the potential for developing targeted therapies based on this scaffold .

Case Study 2: Antibiotic Synergy

In another study, researchers explored the synergistic effects of naphthyridine derivatives combined with standard antibiotics against resistant bacterial strains. The findings revealed that specific compounds could reduce the MIC values significantly when used in combination therapy, suggesting a promising avenue for treating infections caused by resistant pathogens .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, analogous naphthyridine derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Purity is validated via HPLC (>95%) and structural confirmation via 1H^1H-NMR (e.g., aromatic proton integration) and HRMS (exact mass matching within 2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

  • 1H^1H-/13C^{13}C-NMR : Assigns proton environments (e.g., methyl groups at δ 2.2–2.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+) with high mass accuracy.
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yield and purity be optimized under variable catalytic conditions?

Methodological Approach :

  • Use Design of Experiments (DoE) to assess factors like catalyst loading, temperature, and solvent polarity. For example, a central composite design can model interactions between variables .
  • Flow chemistry (e.g., continuous tubular reactors) improves heat/mass transfer, reducing side-product formation. Reaction parameters (residence time, flow rate) are optimized via real-time LC-MS monitoring .
  • Case Study : A 15% yield increase was achieved by switching from batch to flow synthesis for diazomethane derivatives, with 90% purity .

Q. How should contradictory data in biological activity assays be resolved?

Steps for Analysis :

  • Replicate assays under standardized conditions (e.g., fixed cell lines, incubation time).
  • Use orthogonal assays (e.g., MTT vs. apoptosis staining) to confirm activity.
  • Perform dose-response curves (IC50_{50} values) with statistical validation (e.g., ANOVA, p < 0.05).
  • Example : Inconsistent cytotoxicity data for N-phenylnaphthyridine analogs were resolved by controlling oxygen levels during cell culture .

Q. What computational methods predict interactions between this compound and biological targets?

Methodology :

  • Molecular docking (AutoDock Vina) screens binding affinities to targets (e.g., kinase domains).
  • MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models prioritize substituents (e.g., fluorophenyl groups) enhancing binding .

Q. How can stability issues in different pH conditions be addressed during formulation?

Experimental Design :

  • Conduct forced degradation studies (pH 1–13, 40°C) with HPLC monitoring.
  • Identify degradation products via LC-HRMS and propose stabilization strategies (e.g., lyophilization or buffered excipients).
  • Data Example : A related carboxamide showed 90% stability at pH 7.4 but degraded rapidly at pH < 3, requiring enteric coating for oral delivery .

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